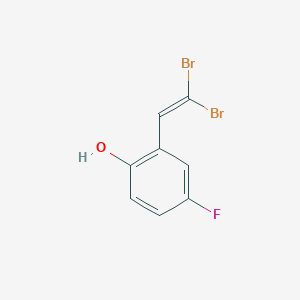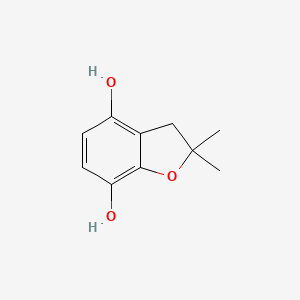
2,2-Dimethyl-2,3-dihydrobenzofuran-4,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-2,3-dihydrobenzofuran-4,7-diol is a chemical compound with the molecular formula C10H12O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran-4,7-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,2-dimethyl-2,3-dihydrobenzofuran with suitable hydroxylating agents to introduce hydroxyl groups at the 4 and 7 positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,3-dihydrobenzofuran-4,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, quinones, and dihydrobenzofurans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dimethyl-2,3-dihydrobenzofuran-4,7-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydrobenzofuran-4,7-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: Lacks the hydroxyl groups at positions 4 and 7.
3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl-: Similar structure but with hydroxyl groups at different positions.
Uniqueness
2,2-Dimethyl-2,3-dihydrobenzofuran-4,7-diol is unique due to the presence of hydroxyl groups at the 4 and 7 positions, which can significantly influence its chemical reactivity and biological activity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-4,7-diol |
InChI |
InChI=1S/C10H12O3/c1-10(2)5-6-7(11)3-4-8(12)9(6)13-10/h3-4,11-12H,5H2,1-2H3 |
InChI Key |
SLQAZKPVCRVOTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2O1)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


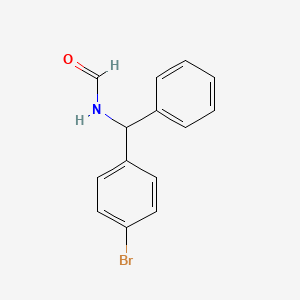

![(R)-1-[4-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13988072.png)
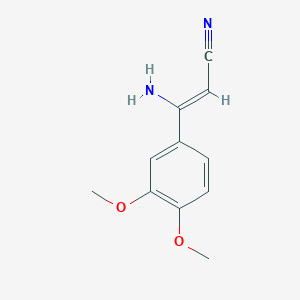
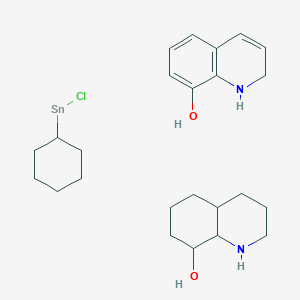
![8-Bromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13988103.png)
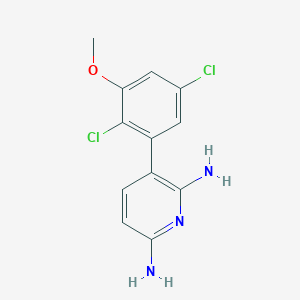

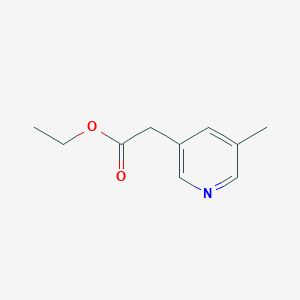

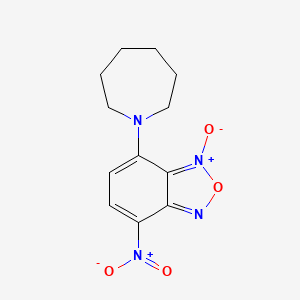
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13988150.png)

